4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one
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Description
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one is a useful research compound. Its molecular formula is C18H23NO3 and its molecular weight is 301.386. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Chemical Properties
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one serves as a fascinating chemical entity for scientific research, particularly in the field of organic chemistry and pharmacology. Its structural intricacies and resultant properties make it a subject of interest for the synthesis of various compounds and the exploration of their biological activities. One such exploration involves the theoretical study of its molecular structure, vibrational analysis, and thermodynamic properties. This research, conducted using Gaussian 09W and the GIAO method, provides insights into its NMR chemical shifts, vibrational frequency values, and molecular electrostatic potential, highlighting its potential as a scaffold for further chemical modifications (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).
Antifungal and Anticancer Potential
The compound's derivatives exhibit significant biological activities, including antifungal and anticancer properties. Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share a structural similarity with this compound, reveals promising fungicidal activity against Candida species and molds, including Aspergillus species. The introduction of gem-dimethyl modifications on the morpholin-2-one core of these derivatives enhances plasma stability while maintaining in vitro antifungal efficacy. This advancement paves the way for potential therapeutic applications, particularly in treating fungal infections resistant to current treatments (Bardiot et al., 2015).
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-11-5-6-16-15(7-17(20)22-18(16)14(11)4)10-19-8-12(2)21-13(3)9-19/h5-7,12-13H,8-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSCBOIQNBCQPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=CC(=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.